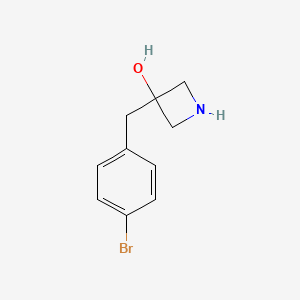
3-(4-Bromobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12BrNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromobenzyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)azetidin-3-ol typically involves the reaction of 4-bromobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-bromobenzyl)azetidin-3-one.
Reduction: Formation of 3-(4-bromobenzyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in various binding interactions with enzymes or receptors, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, resulting in the desired pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorobenzyl)azetidin-3-ol
- 3-(4-Fluorobenzyl)azetidin-3-ol
- 3-(4-Methylbenzyl)azetidin-3-ol
Uniqueness
3-(4-Bromobenzyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, making this compound valuable in various applications.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
Clave InChI |
WRSDYJVJOULUJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


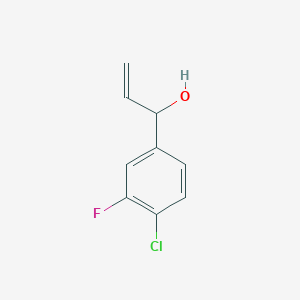

aminedihydrochloride](/img/structure/B13585233.png)


![7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B13585260.png)
![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
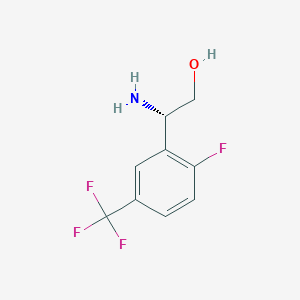
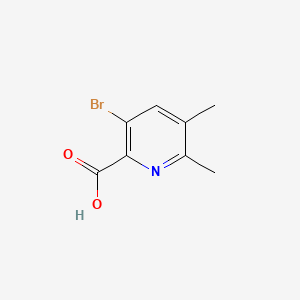
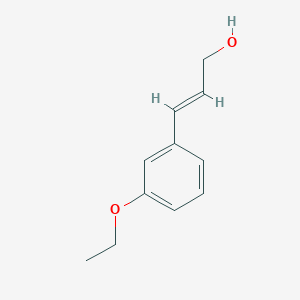

![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)

